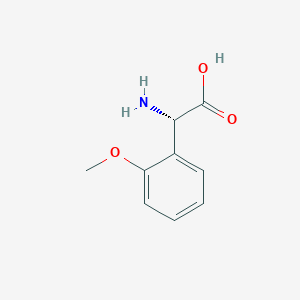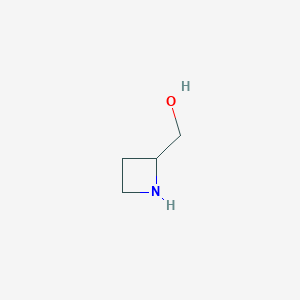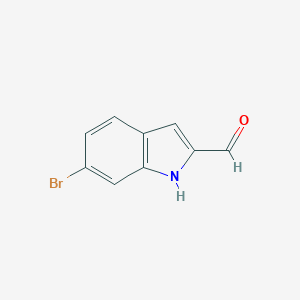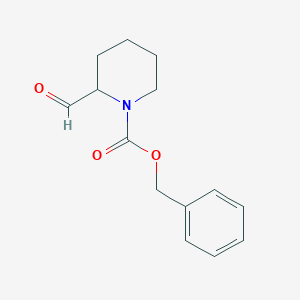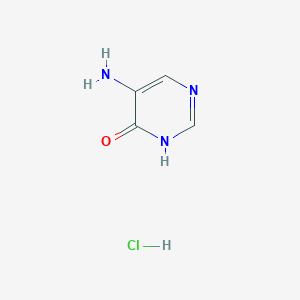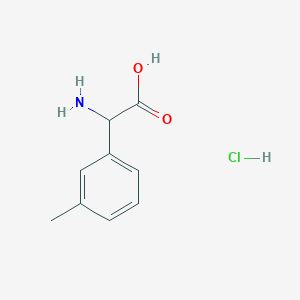
(2R,3S)-2-aminobutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .Wissenschaftliche Forschungsanwendungen
Biobutanol Production
Biobutanol, a promising alternative fuel with properties similar to gasoline, has been extensively studied for its production from various substrates including corn stover. The process involves acetone–butanol–ethanol (ABE) fermentation, highlighting the significance of understanding the structural composition, pretreatment, and generation of sugars from corn stover. This approach, supported by government mandates for alternative energy sources, emphasizes the need for efficient and cost-effective production methods to enhance the economic viability of biobutanol as a sustainable fuel option (Baral, Slutzky, Shah, Ezeji, Cornish, & Christy, 2016).
Downstream Processing of Biologically Produced Diols
The downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, is crucial due to its significant impact on the overall production costs. Innovative methods for the recovery and purification of these diols from fermentation broths are essential to reduce costs and improve efficiency. Techniques like evaporation, distillation, and membrane filtration are explored, with a focus on enhancing yield, purity, and reducing energy consumption. This research underscores the potential of biologically produced diols in various industrial applications and the need for advancements in separation technologies (Xiu & Zeng, 2008).
Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as a versatile raw material in the fine organic synthesis industry, utilized in producing a range of products including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. The review by Nazarov, Miroshnichenko, Ivakh, and Uspensky (2021) highlights the industrial applications of 3- and 4-substituted amino-1,2,4-triazoles. This encompasses their use in creating plant protection products, insecticides, fungicides, and various medications, showcasing the broad utility of amino-1,2,4-triazoles in synthesizing compounds with significant industrial and medical value (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Eigenschaften
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-aminobutane-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

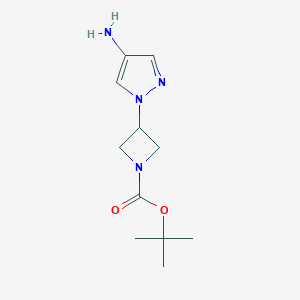

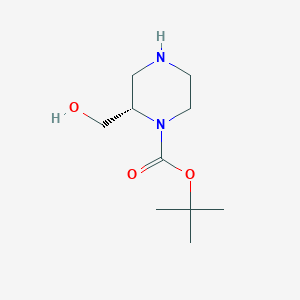
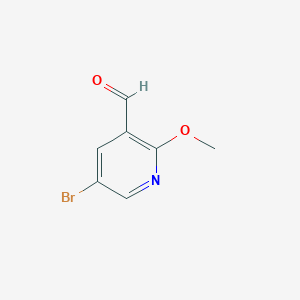


![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
